molecular formula C12H23NO2 B13270485 Methyl 4-[(2-methylcyclohexyl)amino]butanoate

Methyl 4-[(2-methylcyclohexyl)amino]butanoate

Cat. No.: B13270485
M. Wt: 213.32 g/mol
InChI Key: OTBPKXSTNOBWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-methylcyclohexyl)amino]butanoate is an organic compound with the molecular formula C₁₂H₂₃NO₂. It is a derivative of butanoic acid and contains a methylcyclohexyl group attached to an amino group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methylcyclohexyl)amino]butanoate typically involves the reaction of 2-methylcyclohexylamine with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylcyclohexyl)amino]butanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-methylcyclohexyl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylcyclohexyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-oxohexadecanoyl)amino]butanoate
  • Methyl 4-[(2-methylcyclohexyl)amino]hexanoate

Uniqueness

Methyl 4-[(2-methylcyclohexyl)amino]butanoate is unique due to its specific structural features, such as the presence of a methylcyclohexyl group and an amino group attached to the butanoate backbone. These features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-[(2-methylcyclohexyl)amino]butanoate

InChI

InChI=1S/C12H23NO2/c1-10-6-3-4-7-11(10)13-9-5-8-12(14)15-2/h10-11,13H,3-9H2,1-2H3

InChI Key

OTBPKXSTNOBWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.